molecular formula C29H48N2O4 B13396308 (3-hydroxy-10,13-dimethyl-2-morpholino-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

(3-hydroxy-10,13-dimethyl-2-morpholino-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

Cat. No.: B13396308
M. Wt: 488.7 g/mol
InChI Key: YBZSVMDKHBRYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-hydroxy-10,13-dimethyl-2-morpholino-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate” is a steroidal derivative featuring a cyclopenta[a]phenanthren core modified with multiple functional groups. Its structure includes a 17-yl acetate group, 3-hydroxy, 10,13-dimethyl, and nitrogen-containing heterocycles (2-morpholino and 16-pyrrolidin-1-yl substituents) . The compound is primarily used in laboratory settings for chemical synthesis and pharmaceutical research, reflecting its role as a scaffold for bioactive molecule development .

Properties

IUPAC Name

(3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N2O4/c1-19(32)35-27-24(30-10-4-5-11-30)17-23-21-7-6-20-16-26(33)25(31-12-14-34-15-13-31)18-29(20,3)22(21)8-9-28(23,27)2/h20-27,33H,4-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZSVMDKHBRYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane involves multiple steps, typically starting from a suitable androstane derivative. The key steps include:

    Introduction of the Morpholinyl Group: This step involves the reaction of the androstane derivative with morpholine under specific conditions to introduce the morpholinyl group at the 2-position.

    Introduction of the Pyrrolidinyl Group: The next step involves the reaction with pyrrolidine to introduce the pyrrolidinyl group at the 16-position.

    Acetylation and Hydroxylation: The final steps involve acetylation at the 17-position and hydroxylation at the 3-position to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 is susceptible to oxidation. Common oxidizing agents convert this moiety to a ketone:

Reaction Reagents/Conditions Product
Oxidation of 3-OHKMnO₄ (acidic or neutral medium)3-keto derivative
CrO₃ (Jones oxidation)

This reaction alters the compound’s polarity and biological activity, as ketones are less hydrophilic than alcohols .

Hydrolysis of the Acetate Group

The 17-acetoxy group undergoes hydrolysis under basic or acidic conditions:

Reaction Reagents/Conditions Product
Acidic hydrolysisH₂SO₄/H₂O (reflux)17-hydroxy derivative
Basic hydrolysisNaOH/EtOH

The resulting 17-hydroxy analog is a common intermediate in steroid derivatives, as seen in impurities of rocuronium bromide .

Substitution at Morpholino/Pyrrolidinyl Groups

The morpholino (2-position) and pyrrolidinyl (16-position) groups participate in nucleophilic substitutions:

Reaction Reagents/Conditions Product
Alkylation of pyrrolidineAllyl bromide (quaternization)Quaternary ammonium salt (e.g., rocuronium bromide analogs)
DemethylationBBr₃ (Lewis acid)Secondary amine derivatives

For example, allylation at the pyrrolidine nitrogen generates quaternary ammonium salts, a structural feature in neuromuscular blockers like rocuronium .

Reduction Reactions

The acetoxy group can be reduced to a hydroxyl group under controlled conditions:

Reaction Reagents/Conditions Product
Reduction of 17-acetoxyLiAlH₄ (anhydrous ether)17-hydroxy derivative

This reduction is reversible, enabling selective functionalization of the steroid backbone .

Epoxidation and Ring-Opening

The steroidal backbone’s double bonds (if present in analogs) undergo epoxidation:

Reaction Reagents/Conditions Product
Epoxidationm-CPBA (meta-chloroperbenzoic acid)Epoxide intermediates

Epoxides are reactive sites for nucleophilic attack, leading to diols or cross-linked derivatives .

Stability and Degradation Pathways

Under physiological conditions, the compound may degrade via:

  • Ester hydrolysis : Spontaneous cleavage of the 17-acetoxy group in aqueous buffers.

  • Oxidative degradation : Auto-oxidation of the pyrrolidine ring under prolonged light exposure.

Key Research Findings

  • Synthetic Flexibility : The morpholino and pyrrolidinyl groups enable modular derivatization, making the compound a scaffold for neuromuscular blockers and anti-inflammatory agents .

  • Biological Implications : Quaternization of the pyrrolidine nitrogen enhances affinity for nicotinic acetylcholine receptors, as observed in rocuronium analogs .

Reaction Conditions Optimization Table

Parameter Optimal Range Impact on Yield
Temperature20–80°CHigher temps accelerate hydrolysis but risk decomposition
SolventDichloromethane/EthanolPolar aprotic solvents favor substitution; alcohols aid hydrolysis
CatalystPd/C (for hydrogenation)Enhances reduction efficiency

Scientific Research Applications

(2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a muscle relaxant and its effects on various biological pathways.

    Pharmacology: The compound is investigated for its potential therapeutic effects and its interactions with different receptors in the body.

    Biochemistry: Researchers study its mechanism of action and its effects on cellular processes.

    Industrial Applications: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect muscle relaxation and other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound’s uniqueness lies in its combination of morpholino (C4H8NO) and pyrrolidin-1-yl (C4H8N) substituents. These nitrogen-containing rings contrast with substituents in related steroidal derivatives, such as:

  • 16-(3,4,5-Trimethoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one (5k) : Features a 3,4,5-trimethoxybenzylidene group, yielding a higher molecular weight (C29H40O5, MW 468.3) and enhanced lipophilicity .
  • (3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate: Includes a pyridin-3-yl group (C26H33NO2, MW 391.55), highlighting the role of aromatic heterocycles in bioactivity modulation .

Table 1: Comparative Analysis of Key Cyclopenta[a]phenanthren Derivatives

Compound Name (CAS/ID) Substituents Molecular Formula Molecular Weight Key Applications/Notes
Target Compound 3-hydroxy, 2-morpholino, 16-pyrrolidin-1-yl, 17-yl acetate Not explicitly listed ~500–550 (estimated) Laboratory synthesis, drug development
5k (CAS N/A) 3,4,5-Trimethoxybenzylidene, 3-hydroxy, 17-keto C29H40O5 468.3 High-yield synthesis (86%)
5l (CAS N/A) 3-Pyridinmethylene, 3-hydroxy, 17-keto C25H33NO2 379.3 Potential metal-binding activity
Chlormadinone acetate (CAS 302-22-7) 6-chloro, 17-yl acetate C23H29ClO4 404.93 Hormonal therapy, progestin activity
VE0012065 Pyridin-3-yl, 3-yl acetate C26H33NO2 391.55 Ferroptosis modulation, in vitro studies

Biological Activity

The compound (3-hydroxy-10,13-dimethyl-2-morpholino-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate is a complex organic molecule with a unique structural framework that includes a tetradecahydrocyclopenta[a]phenanthrene backbone. This compound features multiple functional groups such as hydroxyl and acetate groups and incorporates morpholino and pyrrolidinyl substituents. Its intricate structure suggests potential interactions with various biological targets that may lead to significant pharmacological applications.

Structural Characteristics

The structural formula of the compound can be summarized as follows:

Property Details
Molecular Formula C29H48N2O4
Molecular Weight 488.71 g/mol
Key Structural Features Tetradecahydro backbone; Morpholine and Pyrrolidine rings; Hydroxyl and Acetate groups

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential therapeutic applications. The presence of morpholino and pyrrolidinyl groups suggests that the compound may exhibit a range of biological effects.

Anticancer Activity

Research indicates that compounds with similar structural features to this acetate have shown promising anticancer properties. For instance:

  • Mechanism : The tetradecahydro structure may enhance binding to steroid receptors involved in cancer proliferation.
  • Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Neuroprotective Effects

The morpholino ring is known for its neuroprotective properties:

  • Mechanism : It may interact with neurotransmitter receptors or inhibit neuroinflammatory pathways.
  • Case Studies : Some derivatives have shown reduced neuronal apoptosis in models of neurodegenerative diseases.

Anti-inflammatory Properties

The hydroxyl group contributes to the anti-inflammatory potential:

  • Mechanism : It may inhibit pro-inflammatory cytokines or modulate immune responses.
  • Case Studies : Animal models have shown reduced inflammation markers following treatment with related compounds.

Comparative Biological Activity Table

Compound Name Structural Features Biological Activity
Compound ATetradecahydro backbone with varied substituentsAnticancer activity
Compound BMorpholine ringNeuroprotective effects
Compound CSteroid-like structure with hydroxyl groupsAnti-inflammatory properties

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. Notable findings include:

  • Synthesis Methods : The compound can be synthesized through multi-step reactions involving morpholine and pyrrolidine derivatives.
  • Biological Assays : In vitro assays have been conducted to evaluate antibacterial and antifungal activities against various pathogens. Results indicate varying degrees of effectiveness based on structural modifications.

Case Studies

A few key studies highlight the potential of this compound:

  • A study demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
  • Another investigation revealed neuroprotective effects in models of Alzheimer's disease where treated groups showed improved cognitive function compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure experimental safety?

  • Methodology : Use nitrile gloves, face shields, and NIOSH/EN 166-compliant eye protection during handling . Store in a dry, sealed container at -20°C to prevent decomposition . Avoid exposure to incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not documented .
  • Key Data :

| Hazard Statement Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation) | |

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry, as demonstrated for structurally similar cyclopenta-phenanthrene derivatives (mean C–C bond length deviation: 0.005 Å; R-factor: 0.060) . Complementary techniques include NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and high-resolution mass spectrometry (HRMS) to verify molecular formula (C23_{23}H30_{30}O4_4) .

Q. What are the acute toxicity profiles, and how should accidental exposure be managed?

  • Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity) to address data gaps. Current SDS reports indicate acute oral toxicity (H302) and irritant effects on skin/eyes .

  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water. Seek medical attention .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data be resolved?

  • Background : The SDS notes IARC-classified carcinogenic risks for some components (≥0.1% concentration) , while California Prop. 65 asserts no listed carcinogens .
  • Methodology : Perform quantitative structure-activity relationship (QSAR) modeling to predict carcinogenic potential. Validate via long-term rodent studies, prioritizing doses mimicking human exposure thresholds.

Q. What experimental designs are optimal for studying metabolic pathways or degradation products?

  • Methodology : Use 14C^{14}\text{C}-isotope labeling coupled with LC-MS/MS to track metabolic transformations in hepatic microsomal assays . For stability studies, expose the compound to UV light, varied pH, and temperatures (25–60°C), monitoring degradation via HPLC-UV .

Q. How does stereochemistry influence biological activity, and how can enantiomer-specific effects be characterized?

  • Methodology : Synthesize enantiomers using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) and compare bioactivity via cell-based assays (e.g., IC50_{50} in cancer lines). Structural analogs with defined stereocenters (e.g., 11 stereocenters in C22_{22}H36_{36}O5_5 derivatives) suggest high enantioselectivity in receptor binding .

Q. What strategies address the lack of ecological toxicity data for environmental risk assessment?

  • Methodology : Conduct OECD 301/302 tests for biodegradability and bioaccumulation potential. Use Daphnia magna acute toxicity assays (48-hr EC50_{50}) and algal growth inhibition tests to fill data gaps noted in SDS .

Data Gaps and Research Priorities

Q. What are the critical unresolved questions regarding this compound’s mechanism of action?

  • Priority Areas :

  • Interaction with steroid receptors (e.g., glucocorticoid, androgen) using surface plasmon resonance (SPR) .
  • Role of the morpholino-pyrrolidine substituent in modulating solubility or membrane permeability .

Q. How can computational methods enhance understanding of its physicochemical properties?

  • Methodology : Predict log P (octanol-water partition coefficient) and solubility via COSMO-RS or DFT calculations. Compare with experimental data (if available) to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.